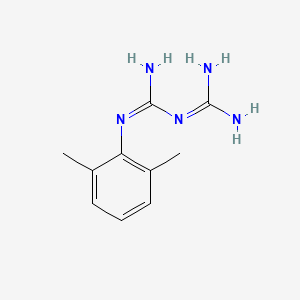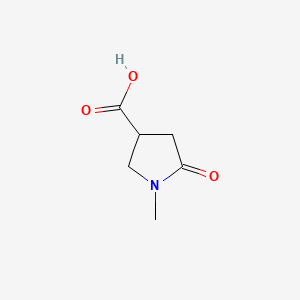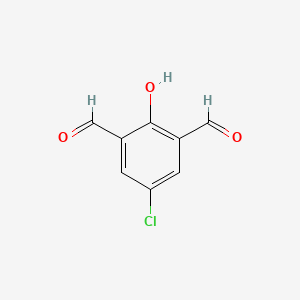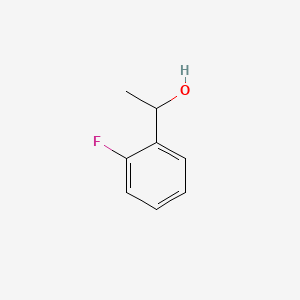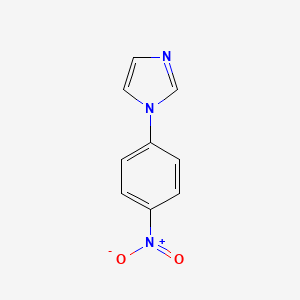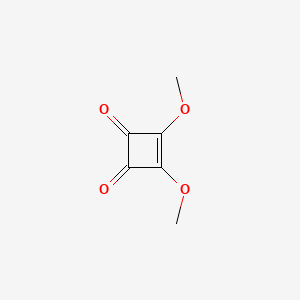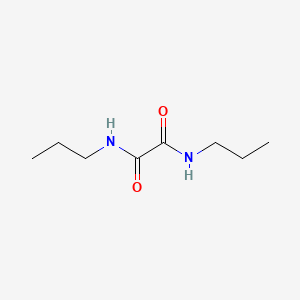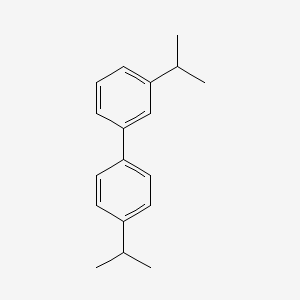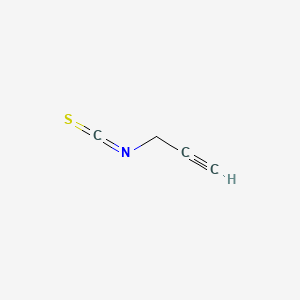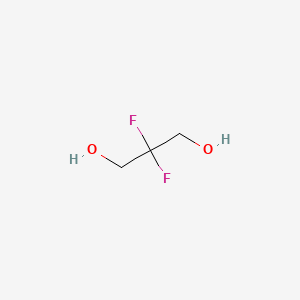
2,2-Difluoropropane-1,3-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds, such as those mentioned in the papers, often involves direct fluorination or radical addition reactions. For instance, direct fluorination of cyclic 1,3-diones can yield difluorinated products, which may be relevant to the synthesis of 2,2-Difluoropropane-1,3-diol . Additionally, the radical addition of protected ethane-1,2-diol to perfluoroalkenes is another method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is of interest due to the influence of fluorine atoms on the physical and chemical properties of the molecule. For example, the crystal structures of difluorinated compounds have been elucidated, which could provide a basis for understanding the molecular structure of this compound . Moreover, the microwave spectrum and molecular structure of 3,3-difluoro-1,2-epoxypropane have been determined, suggesting that fluoromethyl substitution affects bonding in a way that could be relevant to the structure of this compound .
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions, such as 1,3-dipolar cycloadditions, which can lead to the formation of difluorinated cycloadducts . These reactions are important for the synthesis of complex fluorinated structures and could potentially be applied to the synthesis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For example, the copolymerization of fluorinated monomers can yield materials with unique properties, and the reactivity ratios of these monomers have been determined . Such studies can provide insights into the reactivity and properties of this compound, although the specific properties of this compound would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis Applications
The compound 2,2-Difluoropropane-1,3-diol is utilized in chemical synthesis, particularly in the stereoselective synthesis of both symmetrical and unsymmetrical anti-2,2-difluoropropane-1,3-diols. This process is facilitated by the potassium tert-butoxide-mediated deprotonation of difluoromethyl aryl ketones in the presence of aryl aldehydes, producing these diols from readily available materials (Xu, Médebielle, Bellance, & Dolbier, 2010).
Coordination Modes in Metal Complexes
This compound exhibits versatility in forming metal complexes. It can coordinate with transition-metal ions (like Ni2+, Cu2+, Mn2+, Co3+, Pd2+, Pt2+) in two modes: forming a four-membered chelate ring with amine or phosphine coligands or condensing to create a six-membered chelate ring. This adaptability is crucial for varying coordination numbers in metal complexes (Bradford, Hynes, Payne, & Willis, 1990).
Biotechnological Production
In the realm of biotechnology, diols including this compound are considered promising for their applications as chemicals and fuels. Their production via microbial bioconversion of renewable materials highlights their potential as sustainable, green chemicals (Zeng & Sabra, 2011).
Structural and Interaction Studies
The study of 1,3-difluoropropane and its complex with water, related to this compound, provides insights into its structural and non-covalent interactions. Fourier transform microwave spectroscopy combined with quantum chemical calculations revealed the weak hydrogen bond parameters and the nature of intermolecular non-covalent interactions (Lu et al., 2019).
Chemical Reactivity Studies
Research into the reactivity of related compounds, such as the reaction of sulphur tetrafluoride with halogenated acetones leading to 1,3-dihalo-2,2-difluoropropanes, provides a deeper understanding of the chemical behavior of fluorocarbons, which is relevant to this compound. These studies offer insights into the reaction mechanisms involving fluorocarbonium ions (Wielgat, Domagała, & Koliński, 1985).
Conformational Analysis
The conformational properties of molecules like 1,3-Difluoropropane are studied to understand the influence of electronegative substituents along saturated carbon frameworks. Such studies are critical for predicting and modulating molecular shapes in compounds including this compound (Wu, Tian, & Sun, 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
2,2-Difluoropropane-1,3-diol has several applications in different fields, primarily as an intermediate in the synthesis of various chemicals . It is used in the pharmaceutical industry for the synthesis of anti-cancer agents and antibiotics, and in the agrochemical industry for the synthesis of herbicides and insecticides . It can also be used to produce fluorinated surfactants and polymers . The future directions of this compound will likely continue to explore these applications and potentially discover new ones.
Propriétés
IUPAC Name |
2,2-difluoropropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCKYDINHDOOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195487 | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
428-63-7 | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 428-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoropropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key synthetic routes for producing 2,2-Difluoropropane-1,3-diol?
A1: A recent study highlights the use of Difluoromethyl Phenyl Sulfone as a versatile reagent for the synthesis of anti-2,2-Difluoropropane-1,3-diols. [, ] This method leverages the reagent's ability to act as a selective difluoromethylene dianion equivalent, enabling a one-pot stereoselective synthesis. [] Another approach involves the reaction of difluoromethyl aryl ketones with aryl aldehydes in the presence of potassium tert-butoxide. This method, conducted in anhydrous dimethylformamide (DMF), facilitates the creation of both symmetrical and unsymmetrical 2,2-Difluoropropane-1,3-diols with moderate to good yields. []
Q2: What are the advantages of using Difluoromethyl Phenyl Sulfone in the synthesis of this compound?
A2: Difluoromethyl Phenyl Sulfone exhibits high selectivity as a difluoromethylene dianion equivalent, leading to the efficient and stereoselective formation of anti-2,2-Difluoropropane-1,3-diols. [] This selectivity simplifies the synthesis process and enhances the yield of the desired diastereomer. Furthermore, the one-pot reaction design using this reagent contributes to the method's overall efficiency and practicality. []
Q3: What are the potential applications of 2,2-Difluoropropane-1,3-diols in medicinal chemistry?
A3: While the provided research focuses primarily on the synthesis of 2,2-Difluoropropane-1,3-diols, their unique structure, particularly the presence of fluorine atoms, suggests potential applications in medicinal chemistry. The incorporation of fluorine into organic molecules can significantly impact their metabolic stability, lipophilicity, and binding affinity to target proteins. [] Therefore, 2,2-Difluoropropane-1,3-diols could serve as valuable building blocks for developing novel pharmaceuticals or agrochemicals with improved properties.
- Direct Aldol–Reduction Process using Difluoromethyl Aryl Ketones and Aryl Aldehydes in the Presence of Potassium tert-Butoxide: One-Pot Efficient Stereoselective Synthesis of Symmetrical and Unsymmetrical anti-2,2-Difluoropropane-1,3-diols:
- Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent: One‐Pot Stereoselective Synthesis of anti‐2,2‐Difluoropropane‐1,3‐diols:
- Difluoromethyl phenyl sulfone as a selective difluoromethylene dianion equivalent: one-pot stereoselective synthesis of anti-2,2-difluoropropane-1,3-diols:
- Difluoromethyl Phenyl Sulfone:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




